molecular formula C11H14BrNO2S B8404804 5-Bromo-1-(propylsulfonyl)indoline

5-Bromo-1-(propylsulfonyl)indoline

Cat. No. B8404804
M. Wt: 304.21 g/mol
InChI Key: SLAOSXWELSOMCW-UHFFFAOYSA-N
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Patent
US07750038B2

Procedure details

This compound was prepared using the general procedure for sulfonylation of indolines and tetrahydroquinolines as described in Example 4 using 5-bromoindoline (0.396 g, 2.0 mmol) and propylsulfonyl chloride (0.34 mL, 3 mmol) to provide 5-bromo-1-(propylsulfonyl)indoline (0.32 g). MS (ES) m/z 303.6; HPLC purity 100.0% at 210-370 nm, 9.8 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min, 85/15-5/95 (Ammonium formate buffer pH=3.5 acetonitrile+MeOH) for 10 minutes, hold 4 minutes.
[Compound]
Name
indolines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydroquinolines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.396 g
Type
reactant
Reaction Step Three
Quantity
0.34 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH2:6][CH2:5]2.[CH2:11]([S:14](Cl)(=[O:16])=[O:15])[CH2:12][CH3:13]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([S:14]([CH2:11][CH2:12][CH3:13])(=[O:16])=[O:15])[CH2:6][CH2:5]2

Inputs

Step One
Name
indolines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
tetrahydroquinolines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.396 g
Type
reactant
Smiles
BrC=1C=C2CCNC2=CC1
Step Four
Name
Quantity
0.34 mL
Type
reactant
Smiles
C(CC)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCN(C2=CC1)S(=O)(=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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